
2-(Trimethylsilyl)thiazole
Overview
Description
2-(Trimethylsilyl)thiazole is a chemical compound with the molecular formula C6H11NSSi and a molecular weight of 157.31 g/mol . It is a colorless to light yellow liquid that is insoluble in water but very soluble in organic solvents such as tetrahydrofuran, dichloromethane, and diethyl ether . This compound is primarily used as a formyl anion equivalent in organic synthesis, making it a valuable reagent for constructing complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)thiazole can be synthesized from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . The general procedure involves the following steps:
Lithiation: 2-bromothiazole is treated with n-butyllithium to form 2-lithiothiazole.
Silylation: The resulting 2-lithiothiazole is then reacted with chlorotrimethylsilane to yield this compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound typically follows the same general procedure as described above. The scalability of this synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)thiazole undergoes various types of chemical reactions, including:
Homologation of Aldehydes: It acts as a formyl anion equivalent, allowing for the one-carbon homologation of aldehydes.
Metalation and Reactivity with Electrophiles: It can be metalated and then reacted with electrophiles such as acyl chlorides, pyridinium chlorides, and ketenes.
Cross-Coupling Reactions: It participates in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include n-butyllithium, chlorotrimethylsilane, and various electrophiles.
Major Products
The major products formed from reactions involving this compound include homologated aldehydes, metalated intermediates, and cross-coupled products .
Scientific Research Applications
Chemical Properties and Structure
2-(Trimethylsilyl)thiazole, with the molecular formula C₆H₁₁NSSi and CAS number 79265-30-8, exhibits unique properties that enhance its utility in chemical reactions. Its structure includes a thiazole ring, which is known for its biological activity and reactivity in synthetic pathways. The compound's trimethylsilyl group contributes to its stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations .
Acyclic Stereoselective Strategies
One of the primary applications of this compound is in acyclic stereoselective synthesis. The compound acts as a formyl anion equivalent, facilitating the formation of complex organic molecules through the thiazole-addition-unmasking methodology. This method allows for the selective introduction of functional groups at specific positions on carbon chains, leading to high-yield synthesis of target compounds .
Synthesis of Antiviral Agents
Research has demonstrated that thiazole derivatives, including those derived from this compound, can enhance antiviral potency. A study focused on designing thiazoles to improve metabolic stability and therapeutic index revealed promising results against viral infections. The synthesized compounds showed effective inhibition of viral replication, indicating their potential as antiviral agents .
Anticancer Activity
Thiazoles are recognized for their anticancer properties, and this compound plays a role in synthesizing novel thiazole derivatives with enhanced anticancer activity. For instance, compounds synthesized from this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring could improve selectivity and potency against cancer cells .
Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Compound 19 | A549 (Lung Cancer) | 23.30 ± 0.35 | Induction of apoptosis |
Compound 20 | U251 (Glioblastoma) | Not specified | Targeting metabolic pathways |
Antimicrobial Properties
Recent investigations have identified several thiazole derivatives as promising antibacterial agents. The thiazole moiety's structural features contribute to its ability to inhibit bacterial growth effectively. For example, a derivative of this compound demonstrated equipotent activity against Staphylococcus aureus compared to standard antibiotics like chloramphenicol .
Case Study: Anticancer Thiazoles
In a study conducted by Evren et al., novel N-substituted thiazoles were synthesized and tested for anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and apoptosis-inducing capabilities, underscoring the potential of thiazoles in cancer therapeutics .
Case Study: Antimicrobial Thiazoles
Another case study focused on the synthesis of coumarin-thiazoline hybrids showed effective anti-mycobacterial activity against Mycobacterium tuberculosis strains. These compounds were synthesized through cyclization methods involving thiazole derivatives, demonstrating their potential as new anti-tubercular agents .
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)thiazole involves its role as a formyl anion equivalent. When it reacts with electrophiles, it forms a thiazolium ylide intermediate, which then undergoes further transformations to yield the desired products . This unique mechanism allows for the efficient construction of complex molecules with high selectivity and yield .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiazolyltrimethylsilane
- 2-(Trimethylsilyl)benzothiazole
- 2-(Trimethylsilyl)thiophene
Uniqueness
2-(Trimethylsilyl)thiazole is unique due to its ability to act as a formyl anion equivalent, which is not commonly observed in other similar compounds . This property makes it particularly valuable for the homologation of aldehydes and the synthesis of complex organic molecules .
Biological Activity
2-(Trimethylsilyl)thiazole is a heterocyclic compound known for its diverse biological activities. Its structure, characterized by the presence of a thiazole ring and a trimethylsilyl group, enables various interactions with biological macromolecules, influencing numerous biochemical pathways. This article delves into the biological activities associated with this compound, including its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
The presence of the trimethylsilyl group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.
Anticancer Activity
Recent studies have identified this compound derivatives as promising candidates for anticancer agents. For example, a series of thiazole-based compounds were evaluated for their ability to inhibit SIRT2, an enzyme implicated in cancer progression. One compound demonstrated an IC50 value of 9.0 µM against SIRT2, indicating significant potential for further development as an anticancer drug .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Target | IC50 (µM) |
---|---|---|
T1 | SIRT2 | 17.3 |
5a | SIRT2 | 9.0 |
Reference | SIRT2 | 8.6 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. A coordination compound containing a thiazole ligand exhibited notable antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . The structure-activity relationship analysis indicated that electron-withdrawing groups significantly enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
L1 | C. albicans | 32 |
L2 | A. niger | 64 |
L3 | Bacillus spp. | 15.62 |
The mechanism by which thiazole derivatives exert their biological effects often involves interactions with specific enzymes and receptors. For instance, the inhibition of SIRT2 leads to increased acetylation of proteins such as α-tubulin, which is crucial for cell cycle regulation and apoptosis . The binding affinity studies indicate that these compounds can effectively modulate various signaling pathways within cancer cells.
Case Studies
- SIRT2 Inhibition : In a study focusing on SIRT2 inhibitors, several thiazole derivatives were synthesized and evaluated for their anticancer properties. The most promising compound showed a concentration-dependent effect on cell viability, confirming its potential as an anticancer agent .
- Antifungal Efficacy : A series of copper coordination compounds with thiazole ligands were tested against fungal strains. The results demonstrated that these compounds not only inhibited fungal growth but also showed lower toxicity to human cells, highlighting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(trimethylsilyl)thiazole, and how do reaction conditions influence yield and purity?
- This compound (2-TST) is typically synthesized via nucleophilic substitution or homologation reactions. For example, the homologation of D-(R)-glyceraldehyde acetonide with 2-TST under anhydrous conditions produces stereoselective intermediates, with yields optimized by controlling reaction temperature (0–25°C) and using Lewis acids like ZnCl₂ . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of trimethylsilyl reagents are critical to minimize byproducts such as desilylated thiazole derivatives . Purity is confirmed via GC-MS or HPLC, with elemental analysis (C, H, N, S) matching theoretical values within ±0.3% .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?
- IR spectroscopy identifies key functional groups (e.g., C-Si stretching at ~700 cm⁻¹, thiazole ring vibrations at ~1600 cm⁻¹) .
- ¹H and ¹³C NMR resolve structural features: the trimethylsilyl group appears as a singlet at δ ~0.3 ppm (¹H) and δ ~5–10 ppm (¹³C), while thiazole protons resonate at δ 7–8 ppm (¹H) .
- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 158.06 for C₆H₁₁NSSi) and fragmentation patterns .
- Elemental analysis validates stoichiometry, with deviations >0.5% indicating impurities .
Advanced Research Questions
Q. How does this compound function as a chiral auxiliary in stereoselective synthesis, and what mechanistic insights explain its selectivity?
- The thiazole ring in 2-TST acts as a directing group, enabling enantioselective additions to aldehydes. For example, in the synthesis of (S)-2-{[(4S)-N-tert-butoxycarbonyl-2,2-dimethyl-1,3-oxazolidin-4-yl]hydroxymethyl}-1,3-thiazole, 2-TST reacts with aldehydes via a six-membered transition state, favoring anti-Felkin-Anh selectivity. The bulky trimethylsilyl group sterically shields one face, achieving diastereomeric ratios up to 95:5 . Post-reaction, the thiazole is cleaved under mild conditions (e.g., Hg(OAc)₂/H₂O) to yield α-hydroxy aldehydes without racemization .
Q. What are the limitations of using this compound in Diels-Alder reactions, and how can competing pathways be suppressed?
- 2-TST-derived dienophiles exhibit moderate reactivity in Diels-Alder reactions due to electron-withdrawing effects from the thiazole ring. Competing [2+2] cycloadditions or polymerization can occur under thermal conditions (>80°C). Suppression strategies include:
- Using Lewis acid catalysts (e.g., TiCl₄) to polarize the dienophile .
- Lowering reaction temperatures (<40°C) and employing high-pressure conditions to favor [4+2] cycloaddition .
- Substituting the thiazole with electron-donating groups to enhance dienophilicity .
Q. How do computational studies rationalize the regioselectivity of this compound in cross-coupling reactions?
- Density functional theory (DFT) calculations reveal that the C-5 position of the thiazole is more electrophilic due to resonance stabilization of the intermediate Pd complex. In Suzuki-Miyaura couplings, oxidative addition at C-5 is favored by ~8 kcal/mol over C-4, aligning with experimental yields (>80% for 5-aryl derivatives) . Steric effects from the trimethylsilyl group further disfavor C-2 substitution .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for 2-TST-mediated reactions: How can experimental variables account for these differences?
- Catalytic yields for 2-TST in asymmetric aldol reactions vary widely (50–90%) across studies. Key variables include:
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve catalyst solubility but may deactivate Lewis acids .
- Moisture sensitivity : Trace water hydrolyzes the trimethylsilyl group, reducing reactivity. Rigorous drying of reagents and inert atmospheres are essential .
- Catalyst loading : Sub-stoichiometric amounts (<10 mol%) of chiral ligands (e.g., BINOL) optimize enantioselectivity without side reactions .
Q. Methodological Recommendations
Q. What protocols ensure reproducible synthesis of this compound derivatives on a multi-gram scale?
- Step 1 : Use Schlenk-line techniques for moisture-sensitive steps (e.g., TMSCl addition).
- Step 2 : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc 8:2) to remove unreacted thiazole.
- Step 3 : Recrystallize final products from ethanol/water (1:1) to achieve >99% purity .
- Scale-up tip : Replace batch reactors with flow systems to enhance heat transfer and reduce decomposition .
Q. Emerging Applications
Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Preliminary studies show that 2-TST-functionalized MOFs (e.g., UiO-66-NH₂) enhance CO₂ adsorption (up to 4.2 mmol/g at 1 bar) via Lewis acid-base interactions. The thiazole’s nitrogen sites coordinate to metal nodes (Zr, Cu), improving stability under hydrothermal conditions . Challenges include preventing silyl group hydrolysis during MOF synthesis (pH >7 required) .
Properties
IUPAC Name |
trimethyl(1,3-thiazol-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCHUDDPWPQOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343242 | |
Record name | 2-(Trimethylsilyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79265-30-8 | |
Record name | 2-(Trimethylsilyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(TRIMETHYLSILYL) THIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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